O(1),O(3)-Bis(carbethoxymethyl)-P-tert-butylcalix(4)arene

Vue d'ensemble

Description

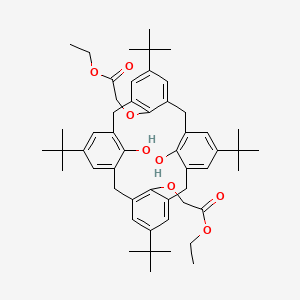

Calixarenes are a type of macrocyclic compound that is shaped like a cup or chalice. They are made up of phenolic units linked by methylene bridges at the 2,6 positions . The term “calixarene” comes from the Greek word “calix”, meaning cup, and “arene”, referring to the aromatic phenolic units .

Synthesis Analysis

The synthesis of calixarenes typically involves the base-catalyzed condensation of a phenol with an aldehyde, such as formaldehyde . The reaction conditions can be adjusted to control the size of the calixarene (i.e., the number of phenolic units), which can range from four to eight or more .Molecular Structure Analysis

Calixarenes have a rigid, three-dimensional structure with a cavity that can host small molecules or ions . The size and shape of the cavity, as well as the properties of the calixarene, can be modified by changing the number of phenolic units or by adding different functional groups .Chemical Reactions Analysis

Calixarenes can undergo a variety of chemical reactions, including electrophilic aromatic substitution . The phenolic units of the calixarene can react with electrophiles, leading to the formation of a cationic intermediate . The aromatic ring is then regenerated by loss of a proton from the intermediate .Physical And Chemical Properties Analysis

The physical and chemical properties of calixarenes depend on their size, shape, and functional groups . They are generally insoluble in water but soluble in organic solvents . They can exhibit luminescence characteristics under UV light .Applications De Recherche Scientifique

Synthesis and Structural Studies

Development of Synthetic Receptors

The stereoselective synthesis of bis(aminoethyl)-p-tert-butylthiacalix[4]arenes, related to the O(1),O(3)-Bis(carbethoxymethyl) variant, can lead to the creation of highly elaborated synthetic receptors, including biscalixarenes. These complex structures have potential applications in molecular recognition and sensor development (Bhalla et al., 2004).

Crystallographic Analysis

Studies on calix[4]arene derivatives, like the 1,3-alternate conformation of 25,27-Bis(ethoxycarbonylmethoxy)-26,28-bis(2-pyridylmethoxy)-p-tert-butylcalix[4]arene, have been crucial in understanding their crystallographic structures and conformational behavior, which are essential for designing effective molecular receptors and sensors (Fujimoto et al., 1992).

Catalytic and Binding Applications

Catalytic Activities

The zinc complex of an oxygen-depleted bis(pyrazole)-p-tert-butylcalix[4]arene ligand demonstrates catalytic activity in acetylation of alcohols and lactide polymerization. This suggests potential applications in organic synthesis and polymer chemistry (Sinha et al., 2019).

Ion-selective Electrodes

Pyridyl functionalized calix[4]arenes have been synthesized and used as sensor molecules for silver ion-selective electrodes, indicating their potential in analytical chemistry for ion detection and measurement (Zeng et al., 2001).

Extraction of Anions

Derivatives of p-tert-butylcalix[4]arene have been effective in the extraction of dichromate anion, showcasing their applicability in environmental chemistry for pollutant removal and analysis (Bayrakci et al., 2009).

Mécanisme D'action

Target of Action

O(1),O(3)-Bis(carbethoxymethyl)-P-tert-butylcalix(4)arene is a complex compound that has been used in the creation of coordination polymers . These polymers have been employed as efficient photocatalysts for the reduction of certain compounds, such as Chromium (VI) . Therefore, the primary targets of this compound can be considered as the molecules it interacts with during these photocatalytic processes.

Mode of Action

In the context of photocatalysis, it likely involves the compound interacting with light to generate reactive species that can then interact with its targets .

Biochemical Pathways

Given its use in photocatalysis, it likely influences pathways related to the reduction of target compounds . The downstream effects of these interactions would depend on the specific targets and the overall context of the reaction.

Result of Action

In the context of photocatalysis, the action of O(1),O(3)-Bis(carbethoxymethyl)-P-tert-butylcalix(4)arene results in the reduction of target compounds . For example, it has been used to reduce Chromium (VI) in water, with one study reporting a reduction efficiency of 91% within 20 minutes .

Action Environment

The action, efficacy, and stability of O(1),O(3)-Bis(carbethoxymethyl)-P-tert-butylcalix(4)arene can be influenced by various environmental factors. For instance, its efficacy as a photocatalyst would depend on the availability of light. Additionally, factors such as temperature, pH, and the presence of other compounds could potentially influence its stability and action .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

ethyl 2-[[5,11,17,23-tetratert-butyl-27-(2-ethoxy-2-oxoethoxy)-26,28-dihydroxy-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaenyl]oxy]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H68O8/c1-15-57-43(53)29-59-47-35-17-31-21-39(49(3,4)5)23-33(45(31)55)19-37-27-42(52(12,13)14)28-38(48(37)60-30-44(54)58-16-2)20-34-24-40(50(6,7)8)22-32(46(34)56)18-36(47)26-41(25-35)51(9,10)11/h21-28,55-56H,15-20,29-30H2,1-14H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCVLXPWJVXHCMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C2CC3=CC(=CC(=C3O)CC4=C(C(=CC(=C4)C(C)(C)C)CC5=C(C(=CC(=C5)C(C)(C)C)CC1=CC(=C2)C(C)(C)C)O)OCC(=O)OCC)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H68O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

821.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O(1),O(3)-Bis(carbethoxymethyl)-P-tert-butylcalix(4)arene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B3176054.png)

![2-[2-(2-Methoxyethoxy)ethoxy]ethylphosphonic acid](/img/structure/B3176058.png)

![5-Benzyl-1-oxa-5-azaspiro[2.5]octane](/img/structure/B3176079.png)

![2-[3-(2-methyl-1,3-dioxolan-2-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3176089.png)